Cas no 1252024-60-4 (3-(5-chloro-2-hydroxyphenyl)prop-2-enal)

3-(5-chloro-2-hydroxyphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-2-hydroxyphenyl)prop-2-enal
- (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde
- NSC-110721
- (E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal
- NSC110721
- 33538-98-6
- 3-(5-chloro-2-hydroxyphenyl)acrylaldehyde
- DTXSID40419036
- 1252024-60-4
- SCHEMBL2553746
- EN300-1984764
-
- インチ: 1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+
- InChIKey: TWBSLXPPYNMYNJ-OWOJBTEDSA-N
- ほほえんだ: ClC1C=CC(=C(/C=C/C=O)C=1)O
計算された属性
- せいみつぶんしりょう: 182.0134572g/mol
- どういたいしつりょう: 182.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
3-(5-chloro-2-hydroxyphenyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984764-0.05g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 0.05g |
$683.0 | 2023-09-16 | ||
Enamine | EN300-1984764-5.0g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 5g |
$2360.0 | 2023-06-02 | ||
Enamine | EN300-1984764-2.5g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 2.5g |
$1594.0 | 2023-09-16 | ||
Enamine | EN300-1984764-10g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 10g |
$3500.0 | 2023-09-16 | ||
Enamine | EN300-1984764-0.25g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 0.25g |
$748.0 | 2023-09-16 | ||
Enamine | EN300-1984764-0.5g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 0.5g |
$781.0 | 2023-09-16 | ||
Enamine | EN300-1984764-10.0g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 10g |
$3500.0 | 2023-06-02 | ||
Enamine | EN300-1984764-0.1g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 0.1g |
$715.0 | 2023-09-16 | ||
Enamine | EN300-1984764-1.0g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 1g |
$813.0 | 2023-06-02 | ||
Enamine | EN300-1984764-1g |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal |
1252024-60-4 | 1g |
$813.0 | 2023-09-16 |
3-(5-chloro-2-hydroxyphenyl)prop-2-enal 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
3-(5-chloro-2-hydroxyphenyl)prop-2-enalに関する追加情報
3-(5-Chloro-2-hydroxyphenyl)prop-2-enal (CAS No. 1252024-60-4): A Comprehensive Overview
3-(5-Chloro-2-hydroxyphenyl)prop-2-enal (CAS No. 1252024-60-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-(5-chloro-2-hydroxyphenyl)prop-2-enal consists of a propenal moiety attached to a substituted phenyl ring. The presence of a chlorine atom and a hydroxyl group on the phenyl ring imparts distinct chemical properties and reactivity, making it an interesting candidate for further investigation. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies.
In the context of anti-inflammatory research, 3-(5-chloro-2-hydroxyphenyl)prop-2-enal has been shown to exhibit potent inhibitory effects on key inflammatory mediators. A study published in the Journal of Medicinal Chemistry reported that this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in the inflammatory response.
Beyond its anti-inflammatory properties, 3-(5-chloro-2-hydroxyphenyl)prop-2-enal has also demonstrated significant anticancer activity. Research conducted at the National Cancer Institute revealed that this compound selectively targets and induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The selective cytotoxicity observed is attributed to its ability to disrupt cellular redox balance and induce oxidative stress, leading to DNA damage and cell death.
The pharmacokinetic profile of 3-(5-chloro-2-hydroxyphenyl)prop-2-enal has been extensively studied to assess its suitability for therapeutic applications. Preclinical studies have shown that this compound exhibits favorable bioavailability and stability in physiological conditions. Additionally, it has been found to have low toxicity towards normal cells, further enhancing its potential as a safe and effective therapeutic agent.
In terms of synthetic methodology, several efficient routes have been developed for the preparation of 3-(5-chloro-2-hydroxyphenyl)prop-2-enal. One notable approach involves the condensation of 5-chloro-2-hydroxybenzaldehyde with acrylonitrile followed by hydrolysis to yield the desired product. This method offers high yields and purity, making it suitable for large-scale production.
The potential applications of 3-(5-chloro-2-hydroxyphenyl)prop-2-enal extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in the synthesis of advanced functional materials. Its unique electronic properties make it a valuable building block for the development of conductive polymers and other nanomaterials with potential applications in electronics and energy storage.
In conclusion, 3-(5-chloro-2-hydroxyphenyl)prop-2-enal (CAS No. 1252024-60-4) is a multifaceted compound with a wide range of potential applications in both pharmaceutical and materials science. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as an important molecule in modern scientific research.
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